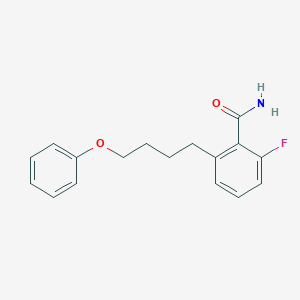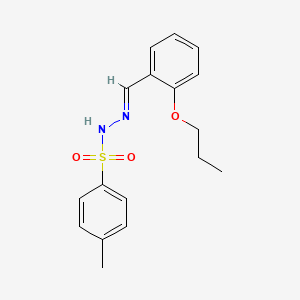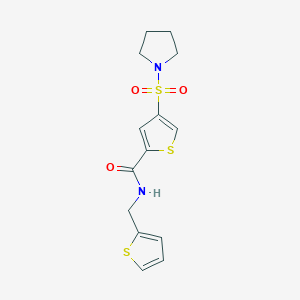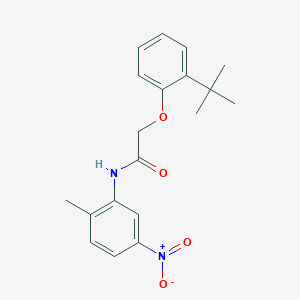![molecular formula C16H11N3S B5551351 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole involves complex organic reactions. For instance, the synthesis of 3-(2-(3-Pyridinyl)thiazolidin-4-oyl)indoles, which are a novel series of platelet activating factor antagonists, was achieved by acylation of magnesium or zinc salts of substituted indoles (Sheppard et al., 1994). This process highlights the versatility of indole derivatives in synthesizing biologically active compounds.
Molecular Structure Analysis
Molecular structure analysis of indole derivatives shows varied conformations and interactions. The structure of a compound related to our subject, as reported by Selvanayagam et al. (2005), illustrates that the indole ring system can be planar, with other components of the molecule, such as pyrrolidine and thiazole rings, adopting envelope and twist conformations, respectively (Selvanayagam et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving indole derivatives are pivotal for synthesizing various pharmacologically significant compounds. For instance, the gold(I)-catalyzed intermolecular formal [4+2] reaction between 1,3-diynes and pyrroles developed by Matsuda et al. (2015) facilitates the synthesis of 4,7-disubstituted indoles, highlighting the versatility of indole compounds in chemical synthesis (Matsuda et al., 2015).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The detailed crystal structure and molecular packing analysis, as demonstrated in the research by Selvanayagam et al. (2005), provide insights into the interactions that dictate the solid-state properties of these compounds.
Chemical Properties Analysis
Indole derivatives exhibit a wide range of chemical properties, including their reactivity towards different chemical reagents and their potential as intermediates in the synthesis of complex molecules. The study by Olyaei and Sadeghpour (2023) on the synthesis of 3-cyanoacetyl indoles and their application in multi-component reactions underscores the chemical versatility of indole-based compounds (Olyaei & Sadeghpour, 2023).
科学的研究の応用
Platelet Activating Factor (PAF) Antagonists
Indole compounds, including derivatives similar to "3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole," have been identified as potent antagonists of Platelet Activating Factor (PAF). These compounds are useful in treating PAF-related disorders such as asthma, shock, respiratory distress syndrome, acute inflammation, transplanted organ rejection, gastrointestinal ulceration, allergic skin diseases, delayed cellular immunity, parturition, fetal lung maturation, and cellular differentiation (Summers & Albert, 1987).
Efficient Synthesis of Heterocycles
A novel synthesis approach has been reported for the production of benzothiazoles, pyrido[1,2-a]indoles, and other heterocycles, demonstrating a general and efficient method for heterocyclizations followed by benzannelations or attachment of arylethenyl pharmacophores (Katritzky et al., 2000).
Antihypertensive Activity
Some imidazoindole derivatives have shown significant antihypertensive activity in experimental models. These compounds offer a new avenue for the treatment of hypertension, highlighting the potential therapeutic applications of indole derivatives in cardiovascular diseases (Adhikary et al., 1976).
Optoelectronic and Charge Transfer Properties
Research on indole-containing small molecules, such as 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, has revealed their promising optoelectronic and charge transfer properties at both molecular and solid-state bulk levels. These findings suggest potential applications in organic semiconductor devices (Irfan et al., 2019).
Novel Macrocyclic Compounds
The synthesis of macrocyclic compounds containing indole and 1,4-dihydropyridine heterocyclic subunits has been achieved, showcasing the versatility of indole derivatives in the design and synthesis of complex molecules with potential applications in molecular recognition, supramolecular chemistry, and drug design (Han et al., 2018).
Antioxidant Activity
Indole derivatives have been explored for their antioxidant activity, with some compounds showing significant potential as inhibitors of reactive oxygen species (ROS), suggesting their use in the development of new antioxidant therapies (Aziz et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(1H-indol-3-yl)-2-pyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S/c1-2-6-14-12(5-1)13(9-18-14)15-10-20-16(19-15)11-4-3-7-17-8-11/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOSOLJPGJURCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3-(2-pyridin-3-yl-thiazol-4-yl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)
![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)
![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)
![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)
![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)
![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)
